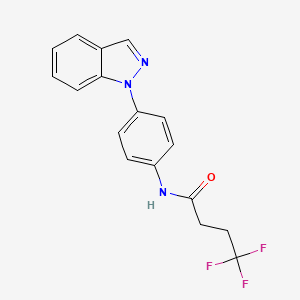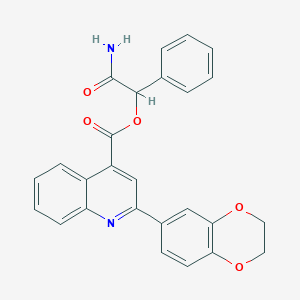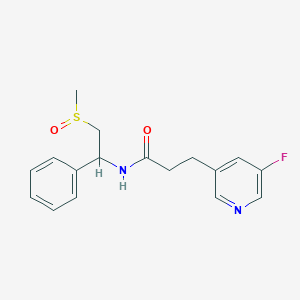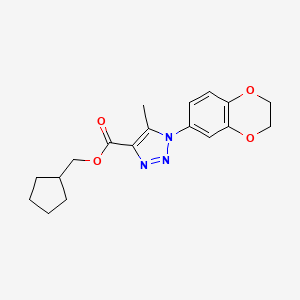
3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide: is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an indazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide typically involves the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through various methods, including the Fischer indole synthesis or the Japp-Klingemann reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling Reaction: The final step involves coupling the indazole derivative with a trifluoromethylated propanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine:
Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases.
Industry:
Agriculture: The compound can be used in the development of agrochemicals due to its stability and bioactivity.
Mecanismo De Acción
The mechanism of action of 3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the indazole moiety interacts with the active site of the target enzyme, inhibiting its activity. This dual interaction can disrupt key biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
- 3,3,3-trifluoro-N-phenyl-2-(trifluoromethyl)propanamide
- 3,3,3-trifluoro-N-(2-iodophenyl)-2-(trifluoromethyl)propanamide
Comparison:
- Uniqueness: The presence of the indazole moiety in 3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide distinguishes it from other similar compounds. This moiety contributes to its unique electronic properties and potential biological activity.
- Applications: While similar compounds may also have applications in medicinal chemistry and material science, the specific structure of this compound makes it particularly suitable for enzyme inhibition and drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)9-15(23)21-12-5-7-13(8-6-12)22-14-4-2-1-3-11(14)10-20-22/h1-8,10H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGGLGBTMPFKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 3-methyl-5-[[4-(methylsulfonylmethyl)phenyl]sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7423512.png)

![Dimethyl 3-methyl-5-[[4-(phenylcarbamoyl)phenyl]sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7423528.png)
![2-[1-(4-fluorophenyl)benzimidazol-2-yl]sulfanyl-N-(4-methylsulfonylphenyl)acetamide](/img/structure/B7423535.png)
![3-Fluoro-4-[1-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidin-4-yl]oxybenzonitrile](/img/structure/B7423544.png)
![3-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-4-methoxy-N-methylbenzamide](/img/structure/B7423551.png)

![1-(3,5-difluoro-4-pyrrolidin-1-ylphenyl)-3-[1-(1H-1,2,4-triazol-5-yl)ethyl]urea](/img/structure/B7423568.png)
![4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7423574.png)

![2-[1-[2-(Dimethylamino)-2-(3-methylimidazol-4-yl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7423598.png)

![(3-Chloro-1-benzothiophen-2-yl)-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7423608.png)
